alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride
alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride
Brand Name:
Vulcanchem
CAS No.:
19644-91-8
VCID:
VC20816856
InChI:
InChI=1S/C21H27N3O2.ClH/c1-16-6-8-18(9-7-16)15-26-20-5-3-4-19(14-20)23-21(25)17(2)24-12-10-22-11-13-24;/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25);1H
SMILES:
CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl
Molecular Formula:
C21H28ClN3O2
Molecular Weight:
389.9 g/mol
alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride
CAS No.: 19644-91-8
Cat. No.: VC20816856
Molecular Formula: C21H28ClN3O2
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19644-91-8 |
|---|---|
| Molecular Formula | C21H28ClN3O2 |
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | N-[3-[(4-methylphenyl)methoxy]phenyl]-2-piperazin-1-ylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C21H27N3O2.ClH/c1-16-6-8-18(9-7-16)15-26-20-5-3-4-19(14-20)23-21(25)17(2)24-12-10-22-11-13-24;/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25);1H |
| Standard InChI Key | SNRABFVOMPQJEI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator